molecular formula C9H9NO4 B2717880 3-Acetamido-2-hydroxybenzoic acid CAS No. 447410-00-6

3-Acetamido-2-hydroxybenzoic acid

Cat. No.: B2717880
CAS No.: 447410-00-6
M. Wt: 195.174
InChI Key: QTFUPIICBHXPRL-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Chemical Biology

3-Acetamido-2-hydroxybenzoic acid serves as a valuable building block in organic synthesis. Its structure, featuring carboxylic acid, hydroxyl, and acetamido functional groups, allows for a variety of chemical transformations. Chemists utilize this compound as a precursor for creating more complex molecules. The presence of multiple reactive sites enables researchers to selectively modify the molecule to design compounds with specific properties.

In the realm of chemical biology, this compound and its derivatives are being explored for their interactions with biological systems. The acetamido group, in particular, can mimic natural substrates in enzymatic processes, making it a person of interest for drug development. Researchers are investigating its potential to modulate signaling pathways involved in inflammation and pain, as well as its influence on gene expression related to inflammatory responses.

Historical Development and Significance of Related Benzoic Acid Derivatives

The story of this compound is intrinsically linked to the long and rich history of its parent compound, salicylic (B10762653) acid. The medicinal use of salicylate-containing plants like willow and myrtle dates back thousands of years, with ancient civilizations in Sumer, Assyria, and Egypt recognizing their pain-relieving and fever-reducing properties. nih.govpas.va It wasn't until the 19th century that scientists began to isolate and understand the active components. In 1838, Italian chemist Raffaele Piria successfully obtained a more potent form, which he named salicylic acid. wikipedia.org

The late 19th century marked a turning point with the advent of synthetic salicylic acid, which was more economical to produce. nih.gov However, it was the synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897 that revolutionized medicine. nih.govpas.va This development highlighted the importance of modifying the basic salicylic acid structure to enhance its properties. The success of aspirin (B1665792) paved the way for the exploration of a wide array of benzoic acid derivatives, each with unique characteristics and potential uses. This ongoing exploration has led to the investigation of compounds like this compound as researchers continue to seek novel therapeutic agents and chemical tools.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research on this compound and its analogues is focused on several key areas. A significant frontier is the development of derivatives with enhanced biological activity. For instance, studies have shown that modifying the acetamido group can improve binding affinity to enzymes like COX-2, which is involved in the inflammatory response. nih.gov This opens up possibilities for creating new anti-inflammatory agents. mdpi.com

Another area of active investigation is the synthesis of halogenated derivatives. The introduction of iodine atoms, for example, can confer radiopacity, making these compounds potentially useful as X-ray contrast agents. However, the parent compound, lacking iodine, is being explored as a non-radioactive intermediate in these syntheses.

Despite the progress, several questions remain. The precise mechanisms of action for many of its biological effects are still being elucidated. Further research is needed to fully understand how its derivatives interact with various enzymes and receptors at the molecular level. nih.gov Optimizing synthetic routes to improve yields and exploring the full spectrum of its potential applications in materials science and other fields are also active areas of inquiry.

Interactive Data Tables

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
Melting Point251–252°C (with decomposition)

Note: The melting point has been reported to be 230°C with decomposition when derived from 3-nitrosalicylic acid, suggesting the synthesis route can impact physical properties.

Reported Activities of this compound and its Derivatives

ActivityDescription
Anti-inflammatoryDerivatives have shown potential to inhibit prostaglandin (B15479496) production by binding to the COX-2 receptor.
AnalgesicThe acetamido group may enhance interaction with pain receptors.
AntimicrobialThe compound has been noted for its potential antimicrobial properties.
Precursor in SynthesisUsed as a starting material for various organic compounds, including halogenated derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUPIICBHXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Acetamido 2 Hydroxybenzoic Acid and Its Analogues

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 3-acetamido-2-hydroxybenzoic acid, the primary disconnections involve the amide and the regioselective placement of the hydroxyl and acetamido groups on the aromatic ring.

The most logical disconnections are:

C-N bond disconnection: This retrosynthetic step breaks the amide bond, leading back to 3-amino-2-hydroxybenzoic acid and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This is a common and practical approach.

Functional group interconversion (FGI): An alternative strategy involves the interconversion of functional groups. For instance, a nitro group can be a precursor to the amino group, suggesting 3-nitro-2-hydroxybenzoic acid as a key intermediate. This intermediate can then be disconnected further.

The strategic placement of the hydroxyl and amino/acetamido groups is crucial. The directing effects of the substituents on the benzene (B151609) ring must be carefully considered during the synthetic design to achieve the desired 1,2,3-trisubstituted pattern. For example, starting with a 2-hydroxybenzoic acid (salicylic acid) derivative would require regioselective introduction of the acetamido group at the 3-position, which can be challenging due to the ortho-, para-directing nature of the hydroxyl group.

Established Synthetic Routes to this compound

Several established routes have been developed for the synthesis of this compound, primarily relying on multi-step sequences from readily available precursors and employing protective group chemistry.

A common and well-documented approach begins with the nitration of salicylic (B10762653) acid (2-hydroxybenzoic acid). This electrophilic aromatic substitution reaction typically yields a mixture of 3-nitro- and 5-nitrosalicylic acids, from which the desired 3-nitro isomer must be separated. Subsequent reduction of the nitro group to an amine, often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin and hydrochloric acid, affords 3-amino-2-hydroxybenzoic acid. fiveable.me The final step is the acetylation of the amino group using acetic anhydride or acetyl chloride to yield the target molecule, this compound.

Another route starts from 3-hydroxybenzoic acid. This would involve a sequence of steps including nitration, reduction, and acetylation, with careful control of regioselectivity.

A plausible multi-step synthesis starting from benzene would involve:

Nitration: Introduction of a nitro group to form nitrobenzene. libretexts.org

Halogenation: Introduction of a halogen (e.g., bromine) to yield m-bromonitrobenzene, taking advantage of the meta-directing effect of the nitro group. libretexts.org

Hydroxylation: Replacement of the halogen with a hydroxyl group.

Reduction: Conversion of the nitro group to an amine. libretexts.org

Acetylation: Formation of the acetamido group.

This highlights the necessity of a well-planned sequence of reactions to ensure the correct substitution pattern. libretexts.org

Functional group interconversions (FGIs) are central to the synthesis of this compound. fiveable.mesolubilityofthings.com The reduction of a nitro group to an amine is a classic example of FGI. fiveable.me Oxidation and reduction reactions are fundamental for manipulating the oxidation state of substituents on the aromatic ring. solubilityofthings.com

Protective group chemistry is often essential to prevent unwanted side reactions. organic-chemistry.org For instance, the hydroxyl and carboxylic acid groups are reactive and may interfere with reactions targeting the amino group. The hydroxyl group can be protected as an ether or an ester, and the carboxylic acid can be protected as an ester. organic-chemistry.orgrasayanjournal.co.in For example, the synthesis could involve the protection of the hydroxyl group of a salicylic acid derivative before nitration to better control the regioselectivity and prevent side reactions. The protecting group would then be removed at a later stage of the synthesis. organic-chemistry.org The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps and easily removable without affecting other functional groups. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org

Reaction Step Reagents and Conditions Purpose
Protection e.g., Benzyl (B1604629) bromide, baseProtects the hydroxyl group as a benzyl ether.
Nitration HNO₃/H₂SO₄Introduces a nitro group.
Reduction H₂, Pd/C or Sn/HClConverts the nitro group to an amine. fiveable.me
Acetylation Acetic anhydride or acetyl chlorideForms the acetamido group.
Deprotection e.g., H₂, Pd/CRemoves the benzyl protecting group.

This table illustrates a potential synthetic sequence incorporating protective group chemistry.

Green and Sustainable Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods in the chemical industry. This includes the synthesis of this compound and its analogues.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption. acs.org In the synthesis of this compound, catalytic hydrogenation for the reduction of the nitro group is a prime example. fiveable.me Research is ongoing to develop more efficient and recyclable catalysts for this transformation.

Process optimization is another key aspect. This involves adjusting reaction parameters such as temperature, pressure, and solvent to maximize yield and minimize waste. thieme-connect.com For instance, the use of solvent-free reaction conditions or greener solvents like water or ethanol (B145695) can significantly reduce the environmental impact. mdpi.comufms.br Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. physicsandmathstutor.com Reactions with high atom economy, such as addition reactions, are preferred in green chemistry. In the context of this compound synthesis, the acetylation step with acetic anhydride has a good atom economy, with acetic acid being the only byproduct. physicsandmathstutor.com

Green Chemistry Principle Application in Synthesis
Catalysis Use of heterogeneous catalysts for easier separation and recycling. acs.org
Atom Economy Designing reactions where most of the atoms from the reactants are incorporated into the final product.
Safer Solvents and Reagents Replacing hazardous solvents with greener alternatives like water or supercritical CO₂. mdpi.comufms.br
Energy Efficiency Employing microwave irradiation or flow chemistry to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Exploring biosynthetic pathways from renewable resources. nih.govrsc.org

This table summarizes how green chemistry principles can be applied to the synthesis of this compound.

Chemo-, Regio-, and Stereoselective Syntheses of Complex Derivatives for Academic Probes

Modern organic synthesis provides powerful tools for the selective modification of molecules. mdpi.com Chemo-, regio-, and stereoselectivity are key principles in the synthesis of complex derivatives of this compound. Chemoselectivity allows for the reaction of a single functional group in the presence of others, while regioselectivity controls the position of a chemical change on the aromatic ring or its substituents. Stereoselectivity governs the formation of a specific stereoisomer, which is critical as different spatial arrangements of atoms can lead to vastly different biological activities. These selective methods are essential for creating tailored molecules that can be used to investigate biological pathways and molecular interactions with high precision.

Directed functionalization is a cornerstone of medicinal chemistry, enabling the systematic modification of a lead compound to understand how its structure relates to its biological activity (Structure-Activity Relationship or SAR). For derivatives of this compound, this involves introducing various substituents at specific positions on the molecule to probe interactions with biological targets, such as enzymes or receptors.

Another approach focuses on modifying the amide side chain. Research on 5-acetamido-2-hydroxybenzoic acid derivatives has shown that replacing the acetyl group's methyl with larger groups like phenyl or benzyl can aim to increase selectivity for cyclooxygenase 2 (COX-2). mdpi.com These derivatives are prepared through classic acylation reactions, and their enhanced binding affinity can be analyzed through computational docking studies and confirmed with in-vivo tests. mdpi.com For example, one study demonstrated that a derivative with a benzyl group (PS3) showed a significant reduction in painful activity in animal models compared to the parent compound. mdpi.com

The following table summarizes SAR data for selected benzoic acid derivatives, illustrating how specific structural changes impact biological activity.

Compound/DerivativeStructural ModificationTarget/AssayKey Finding
5-Fluoro-PAS Introduction of a fluorine atom at the 5-position of para-aminosalicylic acid. nih.govHuman NAT-1Designed to electronically deactivate the para-amino group to reduce N-acetylation. nih.gov
Compound PS3 Replacement of the N-acetyl methyl group with a benzyl group. mdpi.comCOX-2 / Acetic acid-induced writhing testReduced painful activity by 74-75% at 20 and 50 mg/kg doses, suggesting enhanced anti-nociceptive effects. mdpi.com
Salicylic Acid 13f Contains a 5-amino-2-hydroxybenzoic acid moiety as a phosphotyrosine mimic. researchgate.netSTAT3 DimerizationDisplayed improved whole-cell activity, validating 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic. researchgate.net
Compound 43 Optimization of a 2-hydroxybenzoic acid hit compound. nih.govSIRT5 InhibitionShowed a 10-fold improvement in potency over the initial hit compound. nih.gov

This table is for illustrative purposes and synthesizes data from various studies on related benzoic acid derivatives to demonstrate the principles of SAR.

These studies underscore the power of directed functionalization in optimizing the pharmacological profile of this compound analogues, providing crucial insights for the development of more potent and selective academic probes and therapeutic candidates. researchgate.netresearchgate.net

The ability to generate libraries of compounds with systematically varied, or "tunable," structural motifs is essential for comprehensive SAR studies and for discovering novel biological functions. This requires versatile and robust synthetic methodologies that can accommodate a wide range of starting materials and functional groups.

One common strategy is the acylation of an amino-substituted salicylic acid precursor. For example, starting with 5-amino-2-hydroxybenzoic acid, a variety of N-acyl derivatives can be synthesized by reacting it with different acylating agents, such as acetic anhydride or various benzoyl chlorides, often using a catalyst like potassium carbonate. mdpi.com This approach allows for the straightforward introduction of diverse alkyl and aryl groups at the amide position, enabling the tuning of properties like lipophilicity and steric bulk, which can significantly affect target binding and selectivity. mdpi.com

Another powerful technique is the use of palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. For instance, acetamido-directed C-H arylation can be used to introduce aryl groups at the ortho-position of an acetanilide (B955) derivative, providing a direct route to biaryl compounds. core.ac.uk Similarly, EDC/HOBt-mediated amide bond coupling is a widely used method to link various benzoic acid derivatives with other building blocks, such as aminoglutarimides, to create complex molecules for probing protein-protein interactions. nih.gov

The table below outlines several synthetic methodologies used to access analogues of this compound with tunable features.

Synthetic MethodologyDescriptionType of Analogue Produced
N-Acylation Reaction of an aminosalicylic acid with various anhydrides or acyl chlorides. mdpi.comDerivatives with diverse N-acyl side chains (e.g., N-benzoyl, N-phenylacetyl). mdpi.com
Fluorination with Selectfluor Electrophilic fluorination of an activated aromatic ring. nih.govRegio-specific fluoro-substituted analogues. nih.gov
EDC/HOBt-mediated Coupling Amide bond formation between a benzoic acid derivative and an amine-containing fragment. nih.govComplex benzamides with tunable substituents for exploring specific binding pockets. nih.gov
Acetylation of Aminophenols Acetylation of an amino group on a hydroxybenzoic acid backbone using acetic anhydride. Acetamido-substituted hydroxybenzoic acids.

These synthetic routes provide the necessary flexibility to create a diverse chemical space around the this compound scaffold. By systematically tuning structural motifs, researchers can fine-tune the properties of these molecules to develop highly selective probes for academic research, ultimately leading to a deeper understanding of complex biological systems.

Iii. Mechanistic Reactivity and Transformational Organic Chemistry of 3 Acetamido 2 Hydroxybenzoic Acid

Chemical Reactivity of Carboxylic Acid, Acetamido, and Hydroxyl Functionalities

The reactivity of 3-acetamido-2-hydroxybenzoic acid is a composite of the individual reactivities of its functional groups, which can also influence one another.

The carboxylic acid group is the most acidic and readily undergoes reactions typical of this functionality, such as esterification and amidation. ualberta.ca

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. libretexts.orgd-nb.info For instance, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 3-acetamido-2-hydroxybenzoate. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. libretexts.orguomustansiriyah.edu.iq This two-step process is often preferred when one of the reactants is expensive, as it avoids the equilibrium limitations of Fischer esterification. uomustansiriyah.edu.iq Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov

Amidation: The formation of amides from this compound follows similar principles to esterification. Direct reaction with an amine can be achieved, often requiring a coupling agent like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. libretexts.orgsmolecule.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids. acs.org A more traditional route involves the conversion of the carboxylic acid to its acyl chloride, which then reacts rapidly with an amine to produce the corresponding amide. uomustansiriyah.edu.iq Two equivalents of the amine are typically required in this case: one to form the amide and the other to neutralize the hydrogen chloride byproduct. uomustansiriyah.edu.iq

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reagents Product Reference(s)
Esterification Methanol, H₂SO₄ Methyl 3-acetamido-2-hydroxybenzoate libretexts.orgd-nb.info
Esterification 1. SOCl₂, 2. Ethanol (B145695) Ethyl 3-acetamido-2-hydroxybenzoate libretexts.orguomustansiriyah.edu.iq
Esterification Decyl alcohol, DCC, DMAP Decyl 3-acetamido-2-hydroxybenzoate nih.gov
Amidation 1. SOCl₂, 2. Ammonia 3-Acetamido-2-hydroxybenzamide uomustansiriyah.edu.iq
Amidation Benzylamine, B(OCH₂CF₃)₃ N-Benzyl-3-acetamido-2-hydroxybenzamide acs.org
Amidation Aniline, DCC N-Phenyl-3-acetamido-2-hydroxybenzamide libretexts.orgsmolecule.com

The phenolic hydroxyl group at the 2-position can undergo various derivatization reactions, including O-acylation and O-alkylation (ether synthesis).

O-Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetic anhydride can lead to the formation of 3-acetamido-2-acetoxybenzoic acid. google.com The choice of reagents and reaction conditions can sometimes lead to competition between N-acylation and O-acylation.

O-Alkylation (Ether Synthesis): The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 3-acetamido-2-methoxybenzoic acid.

The acetamido group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino group.

Hydrolysis: Acid-catalyzed hydrolysis, typically by heating with a dilute acid like hydrochloric acid, will break the amide bond to form 3-amino-2-hydroxybenzoic acid and acetic acid. mu-varna.bgcdnsciencepub.com Similarly, alkaline hydrolysis with a base such as sodium hydroxide (B78521) will also cleave the amide bond, yielding the sodium salt of 3-amino-2-hydroxybenzoic acid. mu-varna.bg Deacetylation can also be achieved using specific enzymes. google.com

Both the aromatic ring and the functional groups of this compound can participate in oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially forming quinone-like structures under strong oxidizing conditions. Advanced oxidation processes, such as the Fenton reaction (Fe²⁺/H₂O₂) or UV/H₂O₂, can lead to the degradation of the molecule through the generation of highly reactive hydroxyl radicals. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the amide group. The acetamido group can be reduced to an ethylamine (B1201723) group.

Aromatic Ring Reactivity and Substituent Effects on Electrophilic and Nucleophilic Processes

The reactivity of the benzene (B151609) ring towards substitution reactions is governed by the electronic effects of the attached functional groups.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are both ortho-, para-directing and activating groups, while the carboxylic acid (-COOH) group is a meta-directing and deactivating group. The powerful activating and directing effects of the hydroxyl and acetamido groups dominate the deactivating effect of the carboxylic acid. The hydroxyl group is a stronger activating group than the acetamido group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group, which are positions 4 and 6. For example, halogenation reactions, such as bromination, would likely introduce a bromine atom at the 4 or 6 position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on an electron-rich benzene ring unless there is a strong electron-withdrawing group and a good leaving group present. In the case of this compound, such reactions are not common under standard conditions.

Photochemical and Electrochemical Transformations

Photochemical Transformations: Aromatic carboxylic acids and phenols can undergo photochemical reactions upon irradiation with UV light. For this compound, this could potentially lead to decarboxylation or the formation of radical species, initiating further reactions. The presence of multiple functional groups can lead to complex photochemical behavior. For instance, UV irradiation in the presence of H₂O₂ is a known method for generating hydroxyl radicals that can degrade the molecule. researchgate.net

Electrochemical Transformations: The phenolic hydroxyl group is susceptible to electrochemical oxidation. This process can lead to the formation of phenoxyl radicals, which can then dimerize or undergo further oxidation. The electrochemical behavior will be pH-dependent due to the acidic nature of both the carboxylic acid and the phenolic hydroxyl group.

Coordination Chemistry and Ligand Design Principles for this compound

This compound, a derivative of salicylic (B10762653) acid, presents a fascinating scaffold for coordination chemistry. The presence of multiple potential donor sites—specifically the carboxylic acid, the phenolic hydroxyl group, and the acetamido group—allows for versatile binding interactions with a variety of metal ions. This versatility makes it an interesting ligand for the design of metal complexes with tailored structural and functional properties.

The coordination of this compound to metal centers is primarily dictated by the arrangement of its functional groups. As an analogue of salicylic acid, it is expected to act as a versatile ligand. The primary binding sites are the phenolic hydroxyl group and the carboxylate group, which can chelate to a metal ion to form a stable six-membered ring.

The carboxylate group itself offers multiple coordination modes. It can bind to a metal center in a monodentate fashion, where only one of the oxygen atoms is involved in bonding. Alternatively, it can act as a bidentate chelating or bridging ligand. Spectroscopic evidence from related acetamidobenzoic acid complexes provides insight into these possibilities. For instance, in lanthanide complexes with isomeric acetamidobenzoic acids, the difference between the asymmetric and symmetric stretching frequencies (Δν) of the carboxylate group in the IR spectra was found to be in the range of 48–162 cm⁻¹, which is indicative of the carboxylate coordinating in a bidentate fashion researchgate.net.

The involvement of the acetamido group in coordination is more nuanced. In studies involving lanthanide complexes of acetamidobenzoic acid isomers, the position of the amide carbonyl stretching frequency (νC=O) in the IR spectrum (1632 to 1709 cm⁻¹) suggested that it does not participate in coordination with the metal ion researchgate.net. However, the amide oxygen remains a potential donor site and could be involved in coordination with other transition metals or in the formation of extended structures like metal-organic frameworks (MOFs), where it might influence the framework's topology and properties. The hydroxyl and carboxylate groups are the most common coordination points for salicylic acid and its derivatives, often leading to the formation of mononuclear or binuclear complexes ijesi.orgtubitak.gov.tr. For example, copper(II) can form a dimeric "Chinese lantern" structure with salicylic acid, where four salicylate (B1505791) ligands bridge two copper centers tubitak.gov.tr.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., acetates, chlorides, or nitrates) in an appropriate solvent.

A general synthetic procedure involves dissolving the ligand and the metal salt, often in a stoichiometric ratio, in a solvent such as ethanol or a water-ethanol mixture. The reaction mixture is then stirred, sometimes with gentle heating or reflux, to facilitate the complex formation scispace.commdpi.com. The resulting metal complex, if insoluble, can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. For instance, mixed-ligand complexes of salicylic acid have been synthesized by dissolving the metal chloride salt and then adding the ligands in ethanol, followed by stirring at room temperature scispace.com. Similarly, zirconium salicylate complexes were prepared by reacting salicylic acid with zirconium n-propoxide or n-butoxide in their respective alcohol solutions at room temperature mdpi.com.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine which functional groups of the ligand are involved in coordination. The coordination of the carboxylate group is confirmed by the disappearance of the broad ν(O-H) band of the carboxylic acid and the appearance of two distinct bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the COO⁻ group. The difference in the wavenumber between these two bands (Δν) can help distinguish between monodentate and bidentate coordination researchgate.net. A shift in the phenolic ν(O-H) band to lower frequencies or its disappearance indicates deprotonation and coordination of the phenolic oxygen. The position of the amide I band (primarily C=O stretch) can indicate whether the acetamido group is involved in bonding researchgate.net.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn²⁺ or Cd²⁺). Coordination to a metal ion typically causes shifts in the signals of the protons and carbons near the binding sites. For example, in the ¹H NMR spectrum of a related α-acetamidocinnamic acid complex, the aromatic and aliphatic proton signals show shifts upon coordination ub.edu. For paramagnetic complexes, NMR spectra are often broad and less informative.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and the coordination geometry around the metal ion. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions for transition metal complexes. The position and intensity of the d-d bands can be indicative of an octahedral, tetrahedral, or square planar geometry scispace.comsemanticscholar.org.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition of metal complexes of related acetoxy benzoic acids shows distinct steps for dehydration, loss of other coordinated molecules like hydrazine, and finally, the oxidative decomposition of the ligand to form a metal oxide residue ajol.info.

Table 1: Representative Spectroscopic Data for Metal Complexes of Salicylic Acid Derivatives

Technique Observed Feature Interpretation Reference
IR Spectroscopy Δν (ν_asym(COO⁻) - ν_sym(COO⁻)) = 48-166 cm⁻¹ Bidentate coordination of the carboxylate group. researchgate.net
Shift/disappearance of phenolic ν(O-H) Coordination of the deprotonated hydroxyl group. scispace.com
ν(C=O) of amide at 1632-1709 cm⁻¹ Non-coordination of the amide group (in lanthanide complexes). researchgate.net
¹H NMR Shifts in aromatic and NH proton signals Confirmation of ligand coordination to the metal center. ub.edumdpi.com
UV-Vis d-d transition bands Information on the coordination geometry (e.g., octahedral). scispace.com
Thermal Analysis Multi-step weight loss Indicates loss of water molecules followed by ligand decomposition. ajol.info

While specific research on the catalytic applications of metal complexes derived solely from this compound is not extensively documented, the broader class of metal salicylates and related complexes exhibits significant catalytic activity in a range of organic transformations. The structural similarities suggest that complexes of this compound could also function as effective catalysts. The presence of the acetamido group could further modulate the electronic and steric properties of the catalyst, potentially influencing its activity and selectivity.

Metal complexes of salicylic acid and its derivatives have been successfully employed as catalysts in several important reactions:

Cross-Coupling Reactions: Copper(II) complexes of salicylic acid have been shown to be efficient catalysts for Sonogashira-type cross-coupling reactions between haloarenes and terminal alkynes ijesi.org. These catalytic systems are often inexpensive and operate under mild conditions ijesi.org.

Polymerization Reactions: Zirconium complexes bearing salicylate ligands have been developed as catalysts for the ring-opening polymerization (ROP) of ε-caprolactone to produce polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) mdpi.com. The structure of the salicylate ligand influences the catalytic activity mdpi.com.

Asymmetric Synthesis: Chiral metal complexes derived from salicylic aldehyde derivatives, such as Salen-type ligands, are widely used in asymmetric catalysis. For example, chiral Cu(II) and Ni(II) Salen complexes have been used to catalyze the asymmetric Cα-alkylation of α-amino acid derivatives, a key reaction in the synthesis of non-proteinogenic amino acids mdpi.com.

The potential for catalytic activity in complexes of this compound is high, leveraging the established reactivity of salicylates and potentially enhanced by the electronic and hydrogen-bonding capabilities of the acetamido substituent.

Table 2: Examples of Catalytic Applications of Metal Complexes with Salicylic Acid Derivatives

Catalyst System Reaction Type Substrates Key Findings Reference
CuCl₂ / Salicylic Acid Sonogashira Cross-Coupling Haloarenes and terminal alkynes Efficient and inexpensive system for C-C bond formation under mild conditions. ijesi.org
Zirconium Salicylates Ring-Opening Polymerization ε-Caprolactone Active catalysts for the synthesis of polycaprolactone; activity depends on ligand structure. mdpi.com
Chiral Cu(II) & Ni(II) Salen Complexes Asymmetric Cα-Alkylation N-benzylidenealanine isopropyl ester Catalyzes the formation of chiral α-amino acids with varying stereoselectivity. mdpi.com

Compound Names

Table 3: List of Chemical Compounds

Compound Name
This compound
Salicylic acid
Copper(II) chloride
Zirconium(IV) n-propoxide
Zirconium(IV) n-butoxide
ε-Caprolactone
Polycaprolactone
Copper(II) acetate
Nickel(II) nitrate
N-benzylidenealanine isopropyl ester
α-Acetamidocinnamic acid
1,10-phenanthroline

Iv. Strategic Applications and Interdisciplinary Research Leveraging 3 Acetamido 2 Hydroxybenzoic Acid

Role as a Synthetic Building Block in Complex Molecule Construction

The chemical reactivity of 3-acetamido-2-hydroxybenzoic acid's functional groups makes it a valuable starting material for the synthesis of more complex molecular architectures. The hydroxyl and acetamido groups can be modified through various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.

This compound is a suitable component for multi-component reactions, where multiple reactants combine in a single step to form a product that incorporates portions of each reactant. A notable application is in amide bond formation, a cornerstone of medicinal chemistry. For instance, in the synthesis of potential inhibitors for the KCNT1 potassium channel, this compound is reacted with an amine (specifically, (1R)-5-chloroindan-1-amine) in the presence of several coupling agents, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-Hydroxybenzotriazole (HOBt), and 4-Dimethylaminopyridine (B28879) (DMAP). google.com This one-pot reaction efficiently constructs a complex amide product, demonstrating the compound's utility in streamlined synthetic sequences designed to produce advanced molecular targets. google.com

The compound serves as a foundational scaffold for building sophisticated organic molecules. Its inherent structure can be elaborated upon to create novel compounds with specific functionalities. The synthesis of KCNT1 inhibitors provides a clear example, where the this compound core is integrated into a larger, more complex molecular framework designed for a specific biological target. google.com The development of such targeted therapeutic agents underscores the compound's importance as a precursor for advanced molecular scaffolds. google.com

Contributions to Materials Science and Functional Polymer Development

The functional groups on this compound provide reactive handles for its integration into macromolecular structures, suggesting its potential for the development of novel polymers and advanced materials.

While direct studies on the polymerization of this compound are not extensively documented, research on analogous compounds highlights its potential. For example, a structurally similar compound, 3-acetamido-2-methylbenzoic acid, has been utilized in enzymatic processes to create new polymeric materials that exhibit enhanced thermal stability and mechanical properties. Furthermore, a positional isomer, 3-acetylamino-4-hydroxybenzoic acid, has been identified as a potential constituent unit for high-performance polymers such as polybenzoxazoles. google.com These examples suggest that the functionalities present in this compound make it a promising candidate for incorporation into novel polymeric and hybrid systems.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with applications in gas storage, separation, and catalysis. bldpharm.com The design of these materials relies on "linker" molecules that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).

This compound possesses the necessary functional groups to act as such a linker. The carboxylate group can coordinate with metal ions to form MOFs, while the acetamido group can also participate in coordination or form hydrogen bonds within the framework, potentially influencing the final structure and properties. Although specific MOFs or COFs constructed from this compound are not yet reported, its structure makes it a theoretically viable candidate for the design and synthesis of new functional frameworks.

Elucidation of Molecular Interactions and Biological Mechanisms through In Vitro Studies

In vitro studies are crucial for understanding the biochemical properties and potential therapeutic effects of a compound. This compound and its derivatives have been the subject of various in vitro investigations to probe their mechanisms of action at a molecular level.

Derivatives of the compound have demonstrated a binding affinity for the Cyclooxygenase-2 (COX-2) receptor, an enzyme involved in inflammatory pathways. This interaction can inhibit the production of prostaglandins (B1171923), which are key mediators of inflammation. Furthermore, the compound is recognized as an intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism and functions as a free radical scavenger, reducing oxidative stress by degrading hydrogen peroxide.

Computational methods, such as molecular docking, are often employed alongside experimental assays to predict and analyze the binding affinity of the compound with biological targets. These in silico tools help to elucidate the structure-activity relationship and guide the design of more potent derivatives. The findings from these studies highlight the compound's potential to modulate key cellular functions, including cell signaling pathways and gene expression related to inflammation.

Table 1: Summary of In Vitro Research Findings for this compound and its Derivatives

Research Area Key Finding Investigated Target/Pathway Methodology Reference(s)
Anti-inflammatory Action Derivatives exhibit binding affinity and inhibitory potential. COX-2 Receptor In vitro enzyme assays, Molecular Docking ,
Antioxidant Activity Acts as a free radical scavenger. Hydrogen Peroxide / Oxidative Stress Pathways Free radical scavenging assays (e.g., DPPH)
Metabolic Role Functions as an intermediate. Kynurenine Pathway of Tryptophan Metabolism Biochemical analysis
Neurological Activity Serves as a scaffold for KCNT1 channel inhibitors. KCNT1 Potassium Channel Synthesis and subsequent in vitro functional assays (e.g., patch clamp) google.com

Investigations into Protein-Ligand Binding Affinities and Molecular Recognition

The structural characteristics of this compound and its derivatives make them valuable tools for studying protein-ligand interactions. The presence of the carboxylic acid, hydroxyl, and acetamido groups allows for a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition by proteins. sioc-journal.cn

Research has shown that derivatives of this compound can exhibit significant binding affinity to various protein targets. For instance, modifications to the acetamido group have been shown to enhance binding affinity with the cyclooxygenase-2 (COX-2) receptor. Molecular docking studies, a computational method used to predict the binding orientation of a ligand to a protein, have been instrumental in understanding these interactions. These studies help to delineate the binding mode and identify key amino acid residues within the protein's active site that interact with the ligand. researchgate.net For example, in the case of COX-2, the active site has distinct regions, including a hydrophobic pocket and a side pouch, where ligands can bind. nih.gov

The ability to form stable complexes with functional monomers is a prerequisite for creating materials with high molecular recognition capabilities. sioc-journal.cn This principle is fundamental in the development of various analytical and biomedical applications.

Enzyme Inhibition Studies for Mechanistic Target Identification

The inhibitory activity of this compound derivatives against various enzymes has been a significant area of research, providing insights into their mechanisms of action and potential therapeutic applications.

Cyclooxygenase-2 (COX-2): Derivatives of this compound have been extensively studied as inhibitors of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. researchgate.net By inhibiting COX-2, these compounds can reduce inflammation. Research has focused on synthesizing derivatives with increased selectivity for COX-2 over its isoform, COX-1, to minimize gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov Molecular docking studies have shown that these derivatives can bind to the active site of the COX-2 enzyme. nih.gov For example, modifications such as introducing larger groups like phenyl and benzyl (B1604629) to the acetamide (B32628) moiety have been explored to enhance COX-2 selectivity. nih.gov

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage blood glucose levels. Derivatives of salicylic (B10762653) acid, a related compound, have demonstrated α-glucosidase inhibitory activity. jst.go.jp Studies have shown that certain derivatives can inhibit α-glucosidase through a mixed non-competitive mechanism, indicating they can bind to both the free enzyme and the enzyme-substrate complex. jst.go.jp Fluorescence analysis has confirmed the formation of an inhibitor-α-glucosidase complex. jst.go.jp Molecular docking has revealed that these inhibitors bind to the same site on the enzyme, engaging in hydrogen bonding, π–π interactions, and hydrophobic interactions. jst.go.jp

Cholinesterase: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. nih.gov Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. frontiersin.org Hydroxybenzoic acid derivatives have been investigated as cholinesterase inhibitors. frontiersin.orgnih.gov Some derivatives have shown potent and selective inhibition of BChE, while others are more effective against AChE. frontiersin.org The mechanism of inhibition is often non-competitive, and molecular modeling has suggested that some of these compounds can act as bifunctional inhibitors, interacting with different sites on the enzyme. frontiersin.org

The following table summarizes the inhibitory activities of some derivatives against these enzymes:

Enzyme TargetDerivative TypeKey FindingsReferences
COX-25-acetamido-2-hydroxy benzoic acid derivativesModifications to the acetamido group can increase selectivity and binding affinity. nih.govresearchgate.net
α-GlucosidaseSalicylic acid derivativesInhibition is often mixed non-competitive, involving the formation of an inhibitor-enzyme complex. jst.go.jp
CholinesteraseHydroxybenzoic acid derivativesDerivatives show varying selectivity for AChE and BChE, often with a non-competitive inhibition mechanism. frontiersin.orgnih.gov

Modulation of Cellular Pathways and Signaling Mechanisms in vitro for Fundamental Biological Understanding

In vitro studies using this compound and its derivatives have been crucial in elucidating their effects on cellular functions. These compounds have been shown to modulate various signaling pathways and mechanisms, providing a deeper understanding of fundamental biological processes.

Research indicates that these compounds can influence cell signaling pathways that regulate inflammation and pain perception. For instance, by inhibiting COX-2, they can decrease the production of prostaglandins, which are key signaling molecules in the inflammatory cascade. Furthermore, there is evidence that these compounds may affect the transcription of genes involved in inflammatory processes.

In the context of neurodegenerative diseases, hydroxybenzoic acid derivatives have been shown to prevent cytotoxicity induced by amyloid-beta in neuronal cell lines. This neuroprotective effect is linked to their ability to act as dual-target ligands, functioning as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org This dual action targets both oxidative stress and impaired cholinergic transmission, two key pathological features of Alzheimer's disease. frontiersin.org

Development of Advanced Analytical Methodologies Utilizing this compound as a Standard or Probe

The unique chemical properties of this compound have led to its use in the development of sophisticated analytical techniques.

Chromatographic and Spectroscopic Applications in Chemical Analysis

This compound and its isomers serve as important standards in analytical chemistry, particularly in chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of hydroxybenzoic acids and their derivatives. vu.edu.au These methods often utilize reversed-phase chromatography with stationary phases like biphenyl (B1667301) to achieve separation of closely related isomers. vu.edu.au Mass spectrometry, often coupled with HPLC (HPLC-MS), is used for detection and quantification, with specific multiple reaction monitoring (MRM) transitions providing high selectivity. vu.edu.au

Spectroscopic techniques are also critical for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the chemical structure, while Fourier-Transform Infrared (FT-IR) spectroscopy helps to confirm the presence of key functional groups.

Molecularly Imprinted Polymers for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.com this compound and its structural analogs have been used as templates in the synthesis of MIPs for the selective extraction and analysis of phenolic compounds. sioc-journal.cnnih.gov

The process of molecular imprinting involves the formation of a complex between the template molecule and functional monomers. mdpi.com After polymerization with a cross-linker, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. mdpi.com This allows the MIP to selectively rebind the target molecule from a complex mixture.

Studies have shown that the strength of the interaction between the template and the functional monomer is crucial for the recognition ability of the resulting MIP. sioc-journal.cn For example, MIPs created with templates that can form more stable complexes with the functional monomer exhibit higher molecular recognition. sioc-journal.cn These specialized polymers have applications in various fields, including solid-phase extraction for sample cleanup and as stationary phases in chromatography for selective separations. nih.govnsf.gov

V. Computational Chemistry and Theoretical Investigations of 3 Acetamido 2 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and inherent reactivity of 3-Acetamido-2-hydroxybenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron density distribution, and molecular orbitals. From these fundamental properties, a wealth of information regarding the molecule's stability, reactivity hotspots, and kinetic behavior can be derived.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl and acetamido substituents, which can donate electron density. The LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

ParameterSignificance for this compound
EHOMO (Energy of HOMO)Indicates the molecule's ability to donate electrons. A higher energy level suggests stronger electron-donating capability, relevant for reactions with electrophiles.
ELUMO (Energy of LUMO)Indicates the molecule's ability to accept electrons. A lower energy level suggests stronger electron-accepting capability, relevant for reactions with nucleophiles.
HOMO-LUMO Gap (ΔE = ELUMO - EHOMO)Represents the molecule's chemical reactivity and stability. A small gap implies the molecule is more polarizable and reactive, while a large gap indicates high stability.

Quantum chemical calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the thermodynamics (e.g., enthalpy of reaction, ΔH) and kinetics (e.g., activation energy, Ea) of a given transformation.

This analysis is crucial for understanding reaction mechanisms, such as those involved in its synthesis or metabolic degradation. Computational methods can identify the lowest-energy pathway for a reaction by locating the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and vibrational frequencies of the transition state confirms the nature of the reaction pathway and provides deep insights into the bond-making and bond-breaking processes that govern the transformation.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and interactions of molecules. For this compound, these methods are particularly valuable for predicting how it might interact with biological macromolecules, such as proteins and enzymes, which is a cornerstone of rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein. oatext.com This method is widely used to screen virtual compound libraries and to understand the structural basis of ligand-receptor interactions. mdpi.com

In a typical docking study involving this compound, the compound would be placed into the active site of a target protein of interest (e.g., cyclooxygenase enzymes, which are targets for other salicylic (B10762653) acid derivatives). mdpi.comnih.gov The simulation algorithm then samples numerous positions and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding free energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, the carboxylic acid and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, while the aromatic ring can participate in hydrophobic and π-π stacking interactions.

Functional Group on this compoundPotential Interaction TypePotential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bonding, Salt Bridge (if deprotonated)Arginine, Lysine, Histidine, Serine, Threonine
Hydroxyl (-OH)Hydrogen BondingAspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Acetamido (-NHCOCH3)Hydrogen Bonding (NH as donor, C=O as acceptor)Aspartate, Glutamate, Serine, Asparagine, Glutamine
Aromatic RingHydrophobic Interactions, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine, Alanine

While docking provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view by simulating the atomic motions of a system over time. nih.gov An MD simulation of this compound, either in solution or bound to a protein, can provide profound insights into its conformational flexibility, the stability of its interactions, and the role of solvent molecules. physchemres.orgresearchgate.net

Before an MD simulation, a conformational analysis is often performed to identify the molecule's low-energy shapes (conformers). The simulation itself solves Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. By analyzing this trajectory, researchers can assess the stability of key hydrogen bonds identified in docking, observe conformational changes in the protein upon ligand binding, and calculate more accurate binding free energies.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can accurately predict various spectroscopic properties of this compound from first principles. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structure, and understanding the relationship between structure and spectroscopic features.

By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Similarly, by computing the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate electronic excitations, allowing for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. Comparing these computationally generated spectra with experimental data provides a robust method for structural verification.

Functional GroupVibrational ModeExpected IR Region (Conceptual)
O-H (from -COOH and phenolic -OH)StretchingBroad, high frequency
N-H (from -NHCOCH3)StretchingHigh frequency
C-H (aromatic)StretchingMedium, high frequency
C=O (from -COOH and -NHCOCH3)StretchingStrong, fingerprint region
C=C (aromatic)StretchingMedium, fingerprint region

Vi. Future Research Perspectives and Unexplored Avenues for 3 Acetamido 2 Hydroxybenzoic Acid

Development of Innovative and Eco-Friendly Synthetic Strategies

The current synthetic routes to 3-Acetamido-2-hydroxybenzoic acid and its derivatives often rely on classical methods that may involve harsh reagents or generate significant waste. The principles of green chemistry present a compelling avenue for future research, aiming to develop more sustainable and efficient synthetic protocols.

Future work could focus on:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could lead to higher selectivity and milder reaction conditions, reducing energy consumption and by-product formation.

Greener Solvent and Catalyst Systems: Research into replacing traditional volatile organic solvents with water, supercritical fluids, or biodegradable alternatives is crucial. Similarly, developing recyclable solid acid or base catalysts could minimize waste and improve process efficiency. For instance, studies on the synthesis of related compounds like acetylsalicylic acid have demonstrated that hazardous catalysts like sulfuric acid can be successfully replaced with safer alternatives such as phosphoric acid.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to improved yields, safety, and scalability. Adapting the synthesis of this compound to a flow process could represent a significant leap in its manufacturing efficiency.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches.
ParameterTraditional Synthesis (Illustrative)Potential Green Chemistry Approach
CatalystStrong mineral acids (e.g., H₂SO₄)Enzymes (e.g., lipases, acylases), solid acid catalysts
SolventVolatile organic compounds (e.g., Dichloromethane)Water, ethanol (B145695), supercritical CO₂, ionic liquids
Reaction ConditionsHigh temperatures, prolonged reaction timesAmbient temperature, reduced reaction times (e.g., via flow chemistry)
Waste GenerationSignificant solvent and reagent wasteMinimized waste, recyclable components

Exploration of Underexplored Reactivity and Novel Transformations

The unique arrangement of a carboxylic acid, a hydroxyl group, and an acetamido group on the aromatic ring of this compound provides a rich platform for chemical modifications. While it is used as a synthetic precursor, its full reactive potential is yet to be explored.

Future investigations could target:

Selective Derivatization: Developing protocols for the selective reaction of one functional group while preserving the others is key to creating a diverse library of derivatives for screening.

Polymerization Monomer: The presence of multiple functional groups suggests its potential use as a monomer for synthesizing novel polyamides, polyesters, or other functional polymers with unique properties such as thermal stability or specific binding capabilities.

Cross-Coupling Reactions: Utilizing the aromatic ring in metal-catalyzed cross-coupling reactions could enable the synthesis of complex molecular architectures, linking the core structure to other functional moieties.

Table 2: Functional Groups of this compound and Potential Transformations.
Functional GroupPotential Unexplored Reactions
Carboxylic Acid (-COOH)Amidation with novel amines, reduction to alcohol, conversion to acyl halides for further coupling.
Hydroxyl (-OH)Etherification, participation in multi-component reactions, O-acylation with functionalized partners.
Acetamido (-NHCOCH₃)Hydrolysis to the amine followed by re-acylation with diverse acyl groups, directed ortho-metalation.
Aromatic RingElectrophilic aromatic substitution at unoccupied positions, metal-catalyzed cross-coupling reactions.

Expansion into Emerging Areas of Functional Materials and Nanoscience

The structural features of this compound make it an intriguing candidate for the development of advanced functional materials. Its ability to participate in hydrogen bonding and aromatic stacking interactions has yet to be leveraged in materials science.

Promising avenues include:

Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups can act as coordination sites for metal ions, making the molecule a suitable organic linker for the synthesis of novel MOFs. rsc.org These materials could be designed for applications in gas storage, separation, or catalysis. Benzoic acid and its derivatives are often used as "modulators" in MOF synthesis to control crystal growth and introduce defects, which can enhance properties like surface area and porosity. scispace.comresearchgate.net

Supramolecular Gels: The hydrogen bonding capabilities of the amide and hydroxyl groups could be exploited to form self-assembling supramolecular gels for applications in drug delivery or tissue engineering.

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific recognition properties or enhancing their biocompatibility for biomedical applications.

Deeper Mechanistic Characterization of Biochemical Interactions

While derivatives of aminosalicylic acid are known to have biological activity, the precise molecular mechanisms of action are often not fully understood. patient.infoverywellhealth.com For this compound, a deeper mechanistic understanding is a critical area for future research.

Key research goals should include:

Target Identification: Unbiased screening approaches, such as proteomics and chemical genetics, could identify the specific protein targets with which the compound and its derivatives interact.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues and evaluating their biological activity will be crucial to understand how each functional group contributes to the interaction with biological targets.

Computational Modeling: In-silico studies, including molecular docking and molecular dynamics simulations, can provide insights into the binding modes of the compound with its targets, guiding the design of more potent and selective molecules. mdpi.com This approach has been successfully used to analyze the interaction of related isomers with targets like the COX-2 receptor. mdpi.com

Table 3: Potential Methods for Biochemical Characterization.
Research QuestionMethodologyExpected Outcome
What are the primary cellular targets?Affinity chromatography, thermal shift assays, yeast two-hybrid screening.Identification of specific binding proteins.
How does it bind to its target?X-ray crystallography, NMR spectroscopy, molecular docking.High-resolution structural model of the compound-target complex.
Which molecular pathways are affected?Transcriptomics (RNA-seq), proteomics, phosphoproteomics.Understanding of downstream cellular effects and modulated signaling pathways.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating timelines and reducing costs. scispace.com Applying these computational tools to this compound could dramatically expedite the exploration of its chemical and biological space.

Future research should integrate AI/ML for:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target or improved bioavailability.

Synthetic Route Prediction: AI tools can analyze the vast chemical literature to propose novel and efficient synthetic pathways, including greener alternatives, for the compound and its derivatives.

High-Throughput Screening Analysis: ML can be used to analyze the large datasets generated from high-throughput screening assays, identifying hit compounds and discerning complex structure-activity relationships that may not be apparent to human researchers.

Table 4: Applications of AI/ML in this compound Research.
AI/ML ApplicationSpecific Task
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of new derivatives based on their chemical structure.
ADMET PredictionModeling Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.
Generative Adversarial Networks (GANs)Designing novel molecules with desired therapeutic properties based on the core scaffold.
Natural Language Processing (NLP)Mining scientific literature to identify potential new applications or biological targets.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 3-Acetamido-2-hydroxybenzoic acid?

Answer:
The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A plausible route includes:

Acylation : React 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) to introduce the acetamido group at the 3-position .

Hydroxylation : Retain the 2-hydroxy group by avoiding harsh oxidation conditions during purification.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Considerations : Monitor reaction pH and temperature to prevent over-acylation or decomposition. Confirm regioselectivity via NMR .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify proton environments (e.g., acetamido methyl at ~2.1 ppm, aromatic protons in the 6.5–8.0 ppm range) and carboxylate carbon (~170 ppm) .
  • FT-IR : Confirm the presence of hydroxyl (3200–3500 cm⁻¹), amide I/II (1650–1550 cm⁻¹), and carboxylate (1680–1700 cm⁻¹) groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 210.19) .
  • HPLC : Assess purity using a C18 column with a water-acetonitrile gradient (0.1% TFA) .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Predict regioselectivity of acylation by calculating activation energies for possible intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • In Silico Catalysis Screening : Use tools like Gaussian or ORCA to identify optimal catalysts (e.g., Lewis acids) for improving yield .
    Validation : Correlate computational results with experimental HPLC and NMR data to refine models .

Advanced: How should researchers address contradictions in reported biological activities of structurally similar acetamido-benzoic acid derivatives?

Answer:

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Structure-Activity Relationship (SAR) Analysis : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical functional groups .
  • Purity Verification : Eliminate confounding factors by characterizing impurities via LC-MS .
    Case Study : Inconsistent antimicrobial data may arise from variations in the acetamido group’s orientation; MD simulations can resolve steric effects .

Advanced: What strategies mitigate challenges in regioselective functionalization of this compound?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the hydroxy group during acylation to prevent unwanted side reactions .
  • Directed Ortho Metalation (DoM) : Employ directing groups (e.g., amides) to control substitution patterns in electrophilic aromatic reactions .
  • Kinetic Control : Optimize reaction time and temperature to favor the desired regioisomer .
    Validation : Monitor intermediates in real-time using inline FT-IR or Raman spectroscopy .

Advanced: How can researchers leverage this compound as a precursor for metal-organic frameworks (MOFs)?

Answer:

  • Ligand Design : Utilize the carboxylate and acetamido groups as coordinating sites for transition metals (e.g., Cu²+, Zn²+) .
  • Solvothermal Synthesis : React the compound with metal salts in DMF/water at 80–120°C to form porous frameworks .
  • Characterization : Confirm MOF topology via PXRD and surface area via BET analysis .
    Applications : Potential use in drug delivery (amide groups enhance biocompatibility) or catalysis (metal centers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.